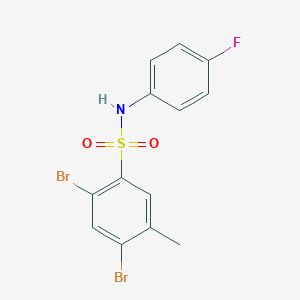

![molecular formula C21H26N4O5S2 B2985598 Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-07-4](/img/structure/B2985598.png)

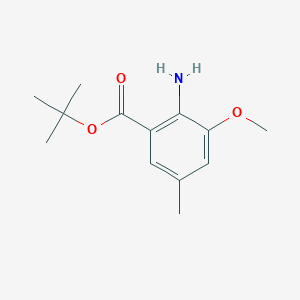

Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives are active pharmaceutical intermediates . They have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

Synthesis Analysis

The synthesis of these derivatives involves a series of reactions producing 6-phenyl-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives tethered with carbamate, chloroacetamide, and amide functionalities . Subsequent condensation of chloroacetamides with morpholine and 1-(pyridin-2-yl)piperazine led to nucleophilic displacement of the chloride anion .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a carboxyl group at the meta position of the phenyl ring . This structure plays a vital role in dual kinase inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, nucleophilic displacement, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their IR spectra, 1H-NMR, and 13C-NMR .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

This compound serves as an active pharmaceutical intermediate. For instance, its condensation with salicylaldehyde can yield a tridentate Schiff base, which has been used to form copper (II) complexes .

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have shown potential in anti-inflammatory and analgesic activities. They have been compared with known drugs such as indomethacin and celecoxib for their effectiveness and associated ulcerogenic index .

Biological Activity

The compound’s derivatives have been synthesized and studied for their biological activity. Although the specific activities are not detailed in the search results, this indicates a broad interest in the biological applications of these compounds .

Molecular Docking Studies

Studies involving molecular docking have been conducted to understand the interactions of this compound’s derivatives with various biological targets. This is crucial for drug design and understanding the mechanism of action .

Therapeutic Importance

Compounds containing the thiophene nucleus, which is part of the structure of our compound of interest, have shown diverse therapeutic activities. They have been used as anti-inflammatory agents and serotonin antagonists in treatments related to Alzheimer’s disease .

Antitubulin Agents

New antitubulin agents based on related molecular skeletons have been designed and synthesized. These compounds have been evaluated for their potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which leads to its deactivation .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . As a result, PTEN remains active, exerting its tumor suppressor effects.

Biochemical Pathways

The compound affects the PTEN pathway. Under normal conditions, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibitory action on these kinases prevents pten phosphorylation, allowing it to remain active . Active PTEN can then exert its tumor suppressor effects, which include inhibiting cell proliferation and promoting apoptosis.

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the compound’s action is the prevention of PTEN deactivation . This leads to an increase in active PTEN, which can inhibit cell proliferation and promote apoptosis. Therefore, the compound may have potential antitumor effects.

Propiedades

IUPAC Name |

ethyl 4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h7-10H,2-6,11-14H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJRTEDQCJFCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2985516.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonyl chloride](/img/structure/B2985518.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2985526.png)

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)

![3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2985537.png)